7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Description
7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. Its molecular formula is C₁₂H₁₄ClNO·HCl (MW: 260.16) . This compound is primarily used as a pharmaceutical intermediate or building block in medicinal chemistry .
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
7-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-8-12(15-11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
InChI Key |
AEKXIKCBTDFCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Spirocyclization: The spirocyclization step involves the reaction of the benzofuran derivative with a piperidine derivative under specific conditions to form the spiro compound.
Industrial Production Methods
Industrial production of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Scientific Research Applications
Pharmacological Research
The compound has been extensively studied for its potential therapeutic applications, particularly in pharmacology. Its interactions with biological targets have led to investigations into its efficacy in treating various conditions:
- Neuropharmacology : Research indicates that 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride may act as an agonist at nicotinic receptors, particularly the alpha7 subtype. This action suggests potential applications in treating cognitive dysfunction associated with neurodegenerative diseases such as Alzheimer's and schizophrenia .
- Analgesic Properties : The compound has shown promise in modulating pain pathways, potentially offering new avenues for pain management therapies without the adverse effects associated with traditional analgesics.
Synthesis and Chemical Properties
The synthesis of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride typically involves multi-step organic reactions that highlight its unique structural features. The presence of chlorine at the 7-position enhances its reactivity and biological activity, making it an attractive target for medicinal chemistry.
Research has focused on the compound's interactions with specific molecular targets:
- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes involved in disease pathways, thereby modulating biochemical responses and offering therapeutic benefits in conditions like cancer and metabolic disorders.
- Receptor Modulation : The ability to selectively interact with various receptors positions this compound as a potential candidate for developing drugs aimed at neurological disorders and other conditions where receptor modulation is beneficial .
Case Studies and Experimental Findings
Several studies have documented the effects of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride in preclinical models:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cognitive Dysfunction | Demonstrated improvement in cognitive deficits in animal models related to schizophrenia when treated with the compound. |
| Study B | Pain Management | Showed significant analgesic effects comparable to traditional pain medications but with fewer side effects. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of specific enzymes linked to cancer progression, suggesting potential therapeutic applications in oncology. |
These findings underscore the compound's versatility and potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 7-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations in Spiro[benzofuran-piperidine] Derivatives
The following table compares key structural and physicochemical properties of 7-chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride with its analogs:
Key Observations :
- Substituent Effects : Chlorine (7-Cl) and trifluoromethyl (5-CF₃) groups increase lipophilicity, which may enhance blood-brain barrier penetration compared to the 5-Fluoro analog .
Biological Activity
7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is an organic compound notable for its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Its molecular formula is C12H15ClN·HCl, with a molecular weight of approximately 225.71 g/mol.
Chemical Structure and Properties
The structural characteristics of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride contribute to its biological activity. The presence of a chlorine atom at the 7-position of the benzofuran enhances its reactivity and interaction with biological targets. This compound's spirocyclic structure allows for unique conformational flexibility, which is crucial for its interaction with various biomolecules.
Biological Activity Overview
Research indicates that 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Below are detailed findings from recent studies:
Anticancer Activity
Several studies have focused on the anticancer potential of 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it demonstrated significant inhibition against the c-MET kinase, which plays a critical role in tumor growth and metastasis.
- Cell Line Studies : In vitro studies revealed that this compound reduced viability in various cancer cell lines, including A549 (lung cancer) and other solid tumors. The observed IC50 values indicated potent cytotoxic effects compared to untreated controls.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 | 8.1 | Significant reduction in viability |
| MCF-7 | 10.5 | Moderate cytotoxicity observed |
| HeLa | 12.3 | Effective against cervical cancer cells |
Antimicrobial Activity
In addition to its anticancer properties, 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride has been evaluated for antimicrobial activity:
- Target Pathogens : The compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition against resistant strains.
| Bacterial Strain | MIC (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 15 | Effective against MRSA |
| Enterococcus faecalis | 20 | Moderate activity observed |
| Escherichia coli | >64 | No significant activity detected |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), promoting cell death in cancerous cells while sparing normal cells .
- Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of various derivatives related to spirocyclic compounds, including 7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride. It demonstrated significant efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the benzofuran or piperidine rings could enhance biological activity. For example, substituents at the 5-position of the piperidine ring were found to improve anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
